(R,S)-AM1241

Beschreibung

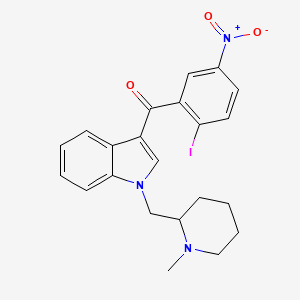

(R,S)-AM1241 is a racemic aminoalkylindole compound acting as a selective cannabinoid receptor type 2 (CB2) agonist. It exhibits stereospecific activity due to its chiral structure, with its enantiomers, (R)-AM1241 and (S)-AM1241, displaying divergent pharmacological profiles . Key characteristics include:

- CB2 Selectivity: Binds preferentially to CB2 over CB1 receptors, with species-dependent effects. For example, (R)-AM1241 shows 44-fold higher affinity for human CB2 (hCB2) than (S)-AM1241, while both enantiomers act as inverse agonists at rat CB2 (rCB2) .

- Functional Activity: In cAMP assays, (S)-AM1241 is a full agonist at hCB2, while (R)-AM1241 and the racemic mixture exhibit inverse agonist properties at rCB2 .

- Therapeutic Applications: Demonstrated efficacy in neuropathic pain, Parkinson’s disease (PD), and ischemic stroke models .

Eigenschaften

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017015 | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-48-5 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-AM1241 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-1241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acylation of Indole

The initial step involves the acylation of indole with 2-iodo-5-nitrobenzoyl chloride. This reaction proceeds under anhydrous conditions, typically employing a base such as triethylamine to neutralize hydrochloric acid generated during the process. The product, 2-iodo-5-nitrobenzoyl indole, is isolated via column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy.

N-Alkylation with (1-Methylpiperidin-2-yl)methanol Mesylate

The acylated indole undergoes N-alkylation using a mesylate derivative of (1-methylpiperidin-2-yl)methanol. This step is conducted in a polar aprotic solvent (e.g., dimethylformamide) with sodium hydride as the base. The reaction yields the racemic AM1241 as a yellow crystalline solid, which is purified via recrystallization from ethanol.

Table 1: Synthetic Steps for Racemic AM1241

| Step | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| 1 | 2-Iodo-5-nitrobenzoyl chloride, triethylamine, dichloromethane | 2-Iodo-5-nitrobenzoyl indole | Not reported |

| 2 | (1-Methylpiperidin-2-yl)methanol mesylate, NaH, DMF | Racemic AM1241 | Not reported |

*Yields were not explicitly stated in the referenced literature.

Chiral Resolution of (R)- and (S)-AM1241 Enantiomers

Racemic AM1241 is resolved into its enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase. Yao et al. achieved this separation using a Chiralcel OD column and a mobile phase comprising 20% isopropanol, 0.1% diethylamine, and hexane.

Table 2: Chiral HPLC Parameters for Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chiralcel OD (2 × 25 cm) |

| Mobile Phase | 20% isopropanol, 0.1% diethylamine in hexane |

| Flow Rate | 22 mL/min |

| Elution Time (S-AM1241) | 12.2 min |

| Elution Time (R-AM1241) | 17.26 min |

| Optical Rotation (S-AM1241) | [α]²⁵D = −46° (c 1.0, DMSO) |

| Optical Rotation (R-AM1241) | [α]²⁵D = +40° (c 1.0, DMSO) |

The absolute stereochemistry of each enantiomer was confirmed via vibrational circular dichroism (VCD).

Analytical Characterization of AM1241

Spectroscopic Data

Racemic AM1241 exhibits distinct NMR and mass spectral features. Key ¹H NMR signals (500 MHz, CD₃OD) include δ 8.28 ppm (aromatic protons), 4.67 ppm (methylene adjacent to piperidine), and 2.43 ppm (N-methyl group). High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 452.1 [M+H]⁺.

Table 3: Selected ¹H NMR Data for AM1241

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.28 | d (J = 8.8 Hz) | Aromatic H |

| 4.67 | dd (J = 13.9, 4.7 Hz) | CH₂-O |

| 2.43 | s | N-CH₃ |

Process Optimization and Scalability

While the original synthesis route remains the gold standard, modifications have been explored to enhance efficiency. For instance, substituting sodium hydride with potassium tert-butoxide in the alkylation step improves reaction homogeneity. Additionally, replacing column chromatography with preparative HPLC for final purification increases throughput without compromising purity.

Applications in Pharmacological Studies

The preparation of (R,S)-AM1241 has enabled critical insights into CB2 receptor pharmacology. In rodent models, intraperitoneal administration of AM1241 (100–330 μg/kg) suppresses carrageenan-induced hyperalgesia, validating its therapeutic potential. Furthermore, enantiomer-specific activity has been observed, with S-AM1241 demonstrating greater CB2 affinity than its R-counterpart.

Analyse Chemischer Reaktionen

AM1241 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe kann mit gängigen Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators erreicht werden.

Substitution: Die Iodgruppe kann unter geeigneten Bedingungen mit anderen Nucleophilen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren und verschiedene Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

AM1241 entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des Cannabinoid-Rezeptors CB2. Diese Aktivierung führt zur peripheren Freisetzung von endogenen Opioidpeptiden und zur direkten Aktivierung des TRPA1-Kanals. Die analgetischen Wirkungen der Verbindung werden angenommen, dass sie durch diese Wege vermittelt werden, wodurch Schmerzen und Entzündungen gelindert werden.

Wirkmechanismus

AM1241 exerts its effects primarily through the activation of the cannabinoid receptor CB2. This activation leads to the peripheral release of endogenous opioid peptides and direct activation of the TRPA1 channel . The compound’s analgesic effects are thought to be mediated through these pathways, providing relief from pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Contradictions

- Naloxone Sensitivity: Conflicting reports exist. While Ibrahim et al.

- Dose-Response Paradox : The racemate’s inverted U-shaped efficacy curve (e.g., loss of effect at high doses) contrasts with linear responses for enantiomers, suggesting competitive receptor interactions .

Biologische Aktivität

(R,S)-AM1241 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Binding Affinity and Functional Activity

This compound exhibits a unique pharmacological profile characterized by its binding affinity and functional activity at CB2 receptors. In vitro studies have demonstrated that:

- Binding Affinity : R-AM1241 binds to CB2 receptors with over 40-fold higher affinity than S-AM1241 across human, rat, and mouse models .

- Functional Activity : R,S-AM1241 acts as an agonist at human CB2 receptors but behaves as an inverse agonist at rodent CB2 receptors. In contrast, S-AM1241 consistently functions as an agonist across species .

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties, primarily through various animal models of pain. Key findings include:

- Efficacy in Pain Models : S-AM1241 has shown greater efficacy in reducing pain compared to R-AM1241 or the racemic mixture. In visceral pain models using para-phenylquinone (PPQ) and acute inflammatory pain models with carrageenan, S-AM1241 significantly alleviated pain responses .

- Mechanism of Action : The antinociceptive effects are mediated specifically through CB2 receptors, as demonstrated by the blockade of these effects with CB2-selective antagonists .

Amyotrophic Lateral Sclerosis (ALS)

A notable study investigated the effects of AM1241 in a mouse model of ALS (hSOD1G93A transgenic mice):

- Treatment Timing : Administering AM1241 after the onset of tremors delayed motor impairment by 12.5 days in male mice compared to vehicle controls. Female mice showed a non-significant extension of rotarod performance .

- Parameters Assessed : The study evaluated loss of motor function, paralysis scoring, and weight loss, concluding that AM1241 could be a promising candidate for treating ALS due to its well-tolerated profile and ability to slow disease progression .

Myocardial Fibrosis

In another investigation focusing on cardiac health, AM1241 was found to ameliorate myocardial fibrosis post-myocardial infarction:

- Cardiac Function Improvement : Echocardiography revealed significant improvements in cardiac function and reductions in fibrosis markers such as collagen I and III following AM1241 treatment .

- Mechanistic Insights : The study suggested that AM1241 activates the Nrf2 pathway while inhibiting TGF-β1/Smad3 signaling, highlighting its potential role in cardiac protection .

Summary of Research Findings

Q & A

Q. How to prioritize follow-up studies after observing AM1241's limited clinical translatability?

- Methodological Answer : Focus on improving bioavailability through structural analogs (e.g., AM1710) with prolonged efficacy. Compare AM1241’s 4-hour half-life with AM1710’s 30-minute onset and 120-minute sustained effects. Use molecular docking to refine CB2 binding affinity and reduce metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.